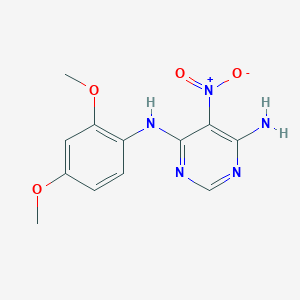
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. DPA-713 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain, making it a promising tool for imaging neuroinflammation.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine binds to the TSPO, which is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes in the brain. The exact role of TSPO in neuroinflammation is not fully understood, but it is thought to be involved in the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on normal brain function or behavior. However, its use as a radiotracer in PET imaging does involve exposure to ionizing radiation, which can have potential risks.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in lab experiments include its high selectivity for TSPO and its ability to provide non-invasive imaging of neuroinflammation. However, its use as a radiotracer in PET imaging requires specialized equipment and expertise, and it can be expensive and time-consuming to produce and administer. Additionally, the interpretation of PET imaging results with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can be complex and requires careful consideration of various factors, including the timing of imaging and the choice of reference region.
Orientations Futures
There are several potential future directions for research with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the early detection and monitoring of neuroinflammation in various neurological disorders. Another potential application is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the development of new therapies for neuroinflammatory conditions. Additionally, there is ongoing research into the development of new radiotracers that can provide even more specific and sensitive imaging of neuroinflammation in the brain.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several steps, including the reaction of 2,4-dimethoxyaniline with nitric acid to form 2,4-dimethoxy-1-nitrobenzene, followed by reaction with 2-amino-5-chloropyrimidine to form N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been used in several preclinical studies to investigate neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. PET imaging with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown increased binding in regions of the brain associated with neuroinflammation, providing a non-invasive method for detecting and monitoring disease progression.
Propriétés
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

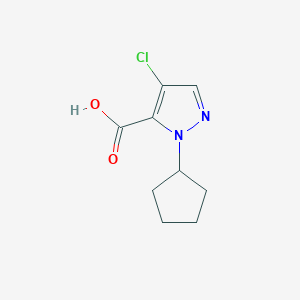
![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)
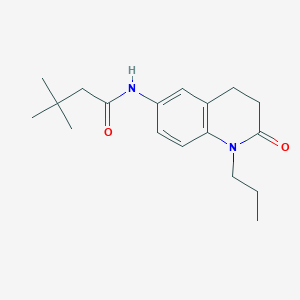
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)


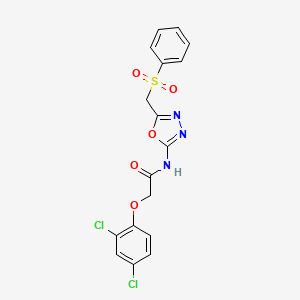
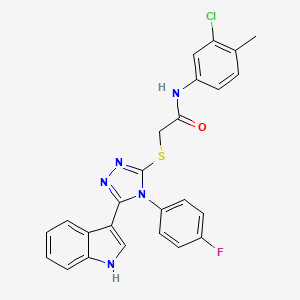
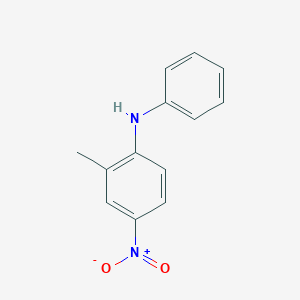

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)

